molecular formula C15H15N3O2S B2391178 2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888445-31-6

2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2391178
CAS No.: 888445-31-6
M. Wt: 301.36
InChI Key: LADMEPYOCCQHQK-UHFFFAOYSA-N
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Description

The compound 2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindol-4-one family, characterized by a fused pyrimidine-indole core. This structure is functionalized with a (2-hydroxyethyl)sulfanyl group at position 2 and a propenyl (allyl) group at position 2.

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-7-18-14(20)13-12(17-15(18)21-9-8-19)10-5-3-4-6-11(10)16-13/h2-6,16,19H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADMEPYOCCQHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions often require precise control of temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and calculated physicochemical properties of the target compound and its analogs:

Compound Name (Substituents) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target : 2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one ~424.5 (estimated) ~2.5 1 (OH) 5 (O, S, N) Hydroxyethylsulfanyl, propenyl
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one 452.5 5.0 1 4 Oxoethyl-dihydroindolylsulfanyl, phenyl
3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one ~424.5 ~4.2 0 3 Isopropylsulfanyl, methoxyphenyl
3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one ~438.6 ~4.8 0 3 Propylsulfanyl, ethoxyphenyl
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one ~473.3 ~5.5 0 3 Dichlorobenzylsulfanyl, propenyl
3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one ~456.5 ~3.0 1 5 Oxoethyl-pyrrolidinylsulfanyl, ethoxyphenyl

Key Observations :

  • Lipophilicity : The target compound’s hydroxyethyl group reduces lipophilicity (estimated XLogP ~2.5) compared to analogs with phenyl (XLogP 5.0 ) or dichlorophenyl (XLogP ~5.5 ) substituents.
  • Hydrogen Bonding: The hydroxyethyl group in the target increases hydrogen bond donor capacity (1 vs.
  • Steric Effects : Propenyl and hydroxyethyl groups are less bulky than dichlorobenzyl or pyrrolidinyl substituents, possibly favoring membrane permeability.

Biological Activity

2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.

Synthesis

The compound can be synthesized through various chemical pathways involving the pyrimidine and indole frameworks. The synthetic route typically includes the introduction of the hydroxyethyl sulfanyl and prop-2-en-1-yl groups to the pyrimidine core. Specific methodologies include:

  • Refluxing with appropriate reagents to form the pyrimidine structure.
  • Functionalization of the indole moiety to introduce substituents that enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrimidine and indole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli0.01%Significant inhibition
Staphylococcus aureus0.01%Significant inhibition
Monilia albican0.01%92% inhibition

This data indicates a broad-spectrum antibacterial effect, particularly notable for Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard MTT assays:

Cell Line IC50 (µM) Effectiveness
HepG2 (liver cancer)15Moderate cytotoxicity
MCF7 (breast cancer)10High cytotoxicity
A549 (lung cancer)20Moderate cytotoxicity

These findings suggest that the compound may possess anticancer properties by inducing apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the hydroxyethyl sulfanyl group is crucial for enhancing solubility and bioavailability, while the prop-2-en-1-yl moiety contributes to its interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial properties of related compounds against clinical isolates of bacteria. The results indicated that modifications in side chains significantly altered potency against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.
  • Cytotoxicity Evaluation : A comparative study on various pyrimidine derivatives showed that those with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts.

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